2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (CAS: 476485-80-0) is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively. A sulfanyl bridge connects the triazole moiety to an acetamide group, which is further linked to a 1H-indazol-6-yl aromatic system.
Key physicochemical properties include:
Properties
CAS No. |
476485-80-0 |
|---|---|
Molecular Formula |
C24H19ClN6OS |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C24H19ClN6OS/c1-15-2-10-20(11-3-15)31-23(16-4-7-18(25)8-5-16)29-30-24(31)33-14-22(32)27-19-9-6-17-13-26-28-21(17)12-19/h2-13H,14H2,1H3,(H,26,28)(H,27,32) |
InChI Key |
FXGYHRCLKAFRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the attachment of the indazole moiety and the acetamide group. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies have shown that 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide has been tested against various bacterial strains and fungi:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : In vitro studies indicate that it possesses antifungal properties against strains like Candida albicans and Aspergillus niger, which are significant pathogens in immunocompromised individuals .
Anticancer Activity
The potential anticancer effects of this compound are attributed to its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that derivatives of triazoles can induce apoptosis in cancer cells through different mechanisms:
- Mechanism of Action : The presence of the indazole moiety may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in cancer progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
- Case Study on Anticancer Activity : Another research article focused on the anticancer properties of triazole derivatives. The compound was tested against human breast cancer cell lines (MCF-7), showing a notable decrease in cell viability and an increase in apoptotic markers .
Summary Table of Biological Activities
| Activity Type | Tested Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition at specific MIC values |
| Antifungal | Candida albicans, Aspergillus niger | Effective growth inhibition |
| Anticancer | MCF-7 (breast cancer cells) | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and indazole moiety are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Compounds with electron-withdrawing groups (e.g., 4-Cl-phenyl) and lipophilic substituents (e.g., 4-Me-phenyl) are common, suggesting optimized membrane permeability .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.
The molecular formula of the compound is , with a molecular weight of approximately 476.98 g/mol. It features a triazole ring, which is linked to a sulfanyl group and an indazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to our target compound displayed moderate to good activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 64 µg/mL |
| Target Compound | Various strains (not specified) | Moderate activity |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. A related study demonstrated that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition at micromolar concentrations .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. For instance, some studies suggest that these compounds may inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in various physiological functions and disease processes .
Case Studies
- Antiviral Activity : A study on related triazole compounds indicated antiviral properties against tobacco mosaic virus (TMV), suggesting potential applications in virology .
- In Vivo Studies : While most studies focus on in vitro results, there are emerging data regarding the in vivo efficacy of similar compounds in animal models, demonstrating reduced tumor growth and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
